molecular formula C9H7ClN2O B2804255 2-Chloro-6-methoxy-1,5-naphthyridine CAS No. 27017-65-8

2-Chloro-6-methoxy-1,5-naphthyridine

Cat. No. B2804255
CAS RN: 27017-65-8
M. Wt: 194.62
InChI Key: BUWWRQLQFJRZPS-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-1,5-naphthyridine is a chemical compound with the linear formula C9H7ClN2O . It has a molecular weight of 194.62 . The compound is typically a white to yellow solid .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, such as this compound, has been a subject of research for many years . One method involves the reaction of 2-chloro-3,5-diaminopyridine in the presence of hexafluoroacetylacetone and montmorillonite k10 as a catalyst .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClN2O/c1-13-9-5-3-6-7(12-9)2-4-8(10)11-6/h2-5H,1H3 . This indicates the presence of a chlorine atom, a methoxy group, and a naphthyridine ring in the molecular structure.


Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.62 . It is typically a white to yellow solid .

Scientific Research Applications

Antimalarial Research

2-Chloro-6-methoxy-1,5-naphthyridine and its derivatives have been studied in the context of antimalarial research. N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, which are closely related compounds, were prepared for potential antimalarial applications. However, these compounds displayed no significant antimalarial activity when compared to established antimalarials like chloroquine or primaquine in preliminary in vivo screenings against Plasmodium vinckei vinckei in mice (Barlin & Tan, 1984).

Sensing Applications

A novel acridine-based sensor, closely related to this compound, was developed for the detection of Cu2+ ions both in aqueous solutions and on test papers. This sensor exhibited a color change from yellow to pink upon contact with Cu2+ ions, which could be easily observed with the naked eye (Dai et al., 2018).

Synthetic Chemistry

In synthetic chemistry, this compound has been used as a precursor in the synthesis of various compounds. For instance, a new route for synthesizing 1-hydroxy-5-methoxy-benzo[f][2,7]naphthyridines was developed using 2-chloro-3-formyl quinolines, indicating the utility of these compounds in the synthesis of complex organic molecules (Rajeev & Rajendran, 2010).

Ligand Construction

The molecule has also been used in the construction of bridging ligands for Ru(II) complexes. The 1,5-naphthyridine molecule was elaborated into a series of new bidentate and tridentate ligands, demonstrating its usefulness in inorganic chemistry (Singh & Thummel, 2009).

Building Block for Supramolecular Chemistry

Furthermore, this compound and related compounds have been considered useful building blocks in supramolecular chemistry. A conversion of 2-chloro-7-amido-1,8-naphthyridine to 2,7-diamino-1,8-naphthyridine was described, indicating its potential in the field of supramolecular chemistry (Park et al., 2005).

properties

IUPAC Name

2-chloro-6-methoxy-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-9-5-3-6-7(12-9)2-4-8(10)11-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWWRQLQFJRZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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